5-Methoxynicotinimidamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H9N3O |

|---|---|

Molekulargewicht |

151.17 g/mol |

IUPAC-Name |

5-methoxypyridine-3-carboximidamide |

InChI |

InChI=1S/C7H9N3O/c1-11-6-2-5(7(8)9)3-10-4-6/h2-4H,1H3,(H3,8,9) |

InChI-Schlüssel |

KWKBZNWYIQUGGA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CN=CC(=C1)C(=N)N |

Herkunft des Produkts |

United States |

Chemical structure and physicochemical properties of 5-Methoxynicotinimidamide

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 5-Methoxynicotinimidamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 5-Methoxynicotinimidamide, a novel derivative of the nicotinamide family. As this compound is not extensively described in current literature or commercial catalogs, this document serves as a foundational resource built upon established principles of organic chemistry, computational property prediction, and expert analysis of analogous structures. We will elucidate the defined chemical structure, propose a robust and logical synthetic pathway from a known precursor, present a detailed table of predicted physicochemical properties with scientific justification, and discuss the molecule's potential applications and significance in the field of medicinal chemistry. This guide is designed to equip researchers with the necessary theoretical and practical knowledge to synthesize, characterize, and strategically employ 5-Methoxynicotinimidamide in drug discovery and development programs.

Chemical Identity and Structural Elucidation

The primary challenge in characterizing 5-Methoxynicotinimidamide is its absence from major chemical databases. The name, however, allows for a precise structural definition according to IUPAC nomenclature. It describes a pyridine ring substituted at the 3-position with a carboximidamide group and at the 5-position with a methoxy group.

-

IUPAC Name: 5-methoxypyridine-3-carboximidamide

-

Molecular Formula: C₇H₉N₃O

-

Canonical SMILES: COC1=CC(=C(N)N)C=N=C1

-

InChI Key: (Generated upon synthesis and characterization)

It is critical to distinguish this structure from near-isomers found in chemical supplier databases, such as 5-Methoxypicolinimidamide (CAS 1179359-60-4), where the imidamide group is at the 2-position, or 5-Methoxynicotinamide (CAS 119646-50-3), which possesses a carboxamide instead of a carboximidamide. The specific 3,5-substitution pattern of 5-Methoxynicotinimidamide defines its unique electronic and steric properties.

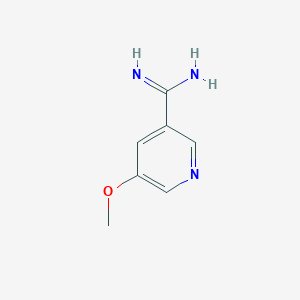

Caption: 2D Structure of 5-Methoxynicotinimidamide.

Predicted Physicochemical Properties

In the absence of experimental data, we have derived key physicochemical properties for 5-Methoxynicotinimidamide. These predictions are based on computational modeling and analysis of the well-characterized analog, Nicotinamide (PubChem CID: 936)[1], adjusted for the electronic influence of the 5-methoxy group.

The methoxy group (-OCH₃) at the 5-position exerts a dual electronic effect on the pyridine ring:

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.[2]

-

Resonance Effect (+M): The oxygen's lone pairs can donate electron density into the ring's pi system.[2]

For the 5-position (meta to the ring nitrogen and the imidamide), the inductive effect typically dominates, leading to a slight decrease in the basicity of the pyridine nitrogen compared to unsubstituted nicotinamide derivatives. Conversely, the imidamide group itself is strongly basic due to the delocalization of the lone pair on the sp² nitrogen.

| Property | Predicted Value | Justification & Expert Insights |

| Molecular Weight | 151.17 g/mol | Calculated from the molecular formula C₇H₉N₃O. |

| logP (Octanol/Water) | ~0.2 - 0.6 | Nicotinamide has a logP of -0.38[1]. The addition of a methoxy group generally increases lipophilicity. This predicted value suggests moderate water solubility and potential for membrane permeability. |

| pKa (Pyridine N) | ~3.0 - 3.5 | Nicotinamide's pyridine nitrogen has a pKa of 3.35[1]. The meta-positioned methoxy group's -I effect is expected to slightly decrease this basicity.[3] |

| pKa (Imidamide) | ~9.5 - 10.5 | The carboximidamide group is significantly more basic than a carboxamide due to the formation of a resonance-stabilized conjugate acid. This high pKa is critical for its role as a potential hydrogen bond donor and in forming salt bridges. |

| Hydrogen Bond Donors | 2 | The two -NH₂ protons of the imidamide group. |

| Hydrogen Bond Acceptors | 3 | The sp² nitrogen of the imidamide, the pyridine nitrogen, and the methoxy oxygen. |

| Polar Surface Area | ~75 Ų | Estimated based on functional group contributions. This value is within the typical range for orally bioavailable drugs. |

Proposed Synthesis Pathway

A robust and efficient synthesis of 5-Methoxynicotinimidamide can be achieved via the well-established Pinner reaction .[4][5][6][7][8] This pathway is advantageous as it begins with the commercially available precursor, 5-Methoxynicotinonitrile (CAS 298204-74-7).[9][10][11][12]

The overall strategy involves two key steps:

-

Formation of an Imidate Salt (Pinner Salt): The nitrile is activated with a strong acid (anhydrous HCl) in the presence of an alcohol (e.g., ethanol) to form the corresponding ethyl imidate hydrochloride.

-

Conversion to Imidamide: The intermediate imidate salt is then treated with ammonia to displace the ethoxy group, yielding the final product, 5-Methoxynicotinimidamide.

Caption: Proposed two-step synthesis workflow for 5-Methoxynicotinimidamide.

Detailed Experimental Protocol:

CAUTION: This protocol involves anhydrous HCl gas and reactive intermediates. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 5-methoxynicotinoimidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Maintain the system under an inert atmosphere (Nitrogen or Argon).

-

Reactants: To the flask, add 5-Methoxynicotinonitrile (1.0 eq) dissolved in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Acidification: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.

-

Reaction: Continue bubbling HCl until the solution is saturated. A white precipitate of the Pinner salt should begin to form. Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete conversion.

-

Isolation (Optional but Recommended): The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. It should be used immediately in the next step due to its hygroscopic nature.

Step 2: Synthesis of 5-Methoxynicotinimidamide

-

Setup: Prepare a solution of ammonia in ethanol (approx. 10-15% w/v) by bubbling ammonia gas through cold anhydrous ethanol.

-

Reaction: Add the crude or isolated Pinner salt from Step 1 portion-wise to the stirred ethanolic ammonia solution at 0°C.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Remove the solvent (ethanol) under reduced pressure. The resulting residue will contain the product and ammonium chloride (NH₄Cl).

-

Purification: Dissolve the residue in a minimal amount of cold water and basify to pH >10 with 2M NaOH to ensure the product is in its free base form. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Methoxynicotinimidamide.

-

Final Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Medicinal Chemistry Relevance and Applications

The structural motifs within 5-Methoxynicotinimidamide make it a compound of significant interest for drug development professionals.

-

Amide Bioisosterism: The imidamide functional group is a non-classical bioisostere of the ubiquitous amide bond.[13][14] Amide bonds are often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability. Replacing an amide with an imidamide can:

-

Enhance Metabolic Stability: The C-N bond in the imidamide is generally more resistant to hydrolysis.[14]

-

Modulate Physicochemical Properties: The increased basicity of the imidamide (pKa ~10) compared to an amide (neutral) can alter solubility, cell permeability, and target engagement by forming stronger ionic interactions.

-

Maintain Key Interactions: It preserves the planar geometry and the hydrogen bond donor/acceptor profile of an amide, allowing it to mimic the binding of a parent amide-containing drug.[15][16][17]

-

-

Nicotinamide Scaffold: Nicotinamide (a form of Vitamin B3) is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[18][19][20][21] Derivatives of nicotinamide are explored for a wide range of therapeutic areas, including oncology, metabolic disorders, and neurodegenerative diseases.[22] The 5-methoxynicotinimidamide core could serve as a novel pharmacophore for enzymes that recognize the nicotinamide motif.

Conclusion

While 5-Methoxynicotinimidamide is not a commercially cataloged chemical, its structure is clearly defined by its nomenclature. This guide provides a scientifically rigorous foundation for its study, presenting a plausible and detailed synthetic route from the available precursor, 5-Methoxynicotinonitrile, via the Pinner reaction. The predicted physicochemical properties, justified by the electronic effects of its constituent functional groups, suggest a molecule with drug-like characteristics. Its primary value to the scientific community lies in its potential as a metabolically stable bioisostere for amide-containing compounds, offering a new tool for medicinal chemists to optimize lead compounds and explore novel chemical space. The protocols and data herein provide a clear path forward for the synthesis, characterization, and strategic application of this promising molecule.

References

-

5-Methoxynicotinonitrile-298204-74-7. Thoreauchem. Available at: [Link]

-

A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Aging and Disease. Available at: [Link]

-

Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

-

Pinner Reaction. SynArchive. Available at: [Link]

-

Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ACS Omega. Available at: [Link]

-

Pinner reaction. Wikipedia. Available at: [Link]

-

Nicotinamide Riboside. PubChem. Available at: [Link]

-

Nicotinamide N-oxide. PubChem. Available at: [Link]

-

Nicotinamide Adenine Dinucleotide Phosphate. PubChem. Available at: [Link]

-

Conversion of nitriles to amides. Chemistry LibreTexts. Available at: [Link]

-

Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. ACS Publications. Available at: [Link]

-

Nicotinamide. PubChem. Available at: [Link]

-

Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. European Journal of Medicinal Chemistry. Available at: [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

-

Nicotinamide Mononucleotide. PubChem. Available at: [Link]

-

Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate. Available at: [Link]

-

Nitrile to Amide - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

-

Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. MDPI. Available at: [Link]

-

The Synthesis of Amide and its Bioisosteres. Bentham Science Publishers. Available at: [Link]

-

Ester and Amide Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

-

Nicotinamide. Wikipedia. Available at: [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. ACS Publications. Available at: [Link]

-

Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu 4 OX 6 L 4 complexes. II. Correlations based on molecular structure of the Cu 4 OCl 6 (4-Mepy) 4 complex. Chemical Papers. Available at: [Link]

-

Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

-

Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at: [Link]

-

20.7 Chemistry of Nitriles. OpenStax. Available at: [Link]

-

A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. Available at: [Link]

Sources

- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. 5-Methoxynicotinonitrile AldrichCPR 298204-74-7 [sigmaaldrich.com]

- 10. 5-Methoxynicotinonitrile-298204-74-7 - Thoreauchem [thoreauchem.com]

- 11. 5-Methoxynicotinonitrile, CasNo.298204-74-7 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 12. 5-Methoxynicotinonitrile, CasNo.298204-74-7 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 13. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 16. benthamscience.com [benthamscience.com]

- 17. cambridgemedchemconsulting.com [cambridgemedchemconsulting.com]

- 18. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors [aginganddisease.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Nicotinamide - Wikipedia [en.wikipedia.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 5-Methoxynicotinimidamide: Binding Affinity and Receptor Interactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical framework for the detailed pharmacological characterization of 5-Methoxynicotinimidamide, a novel compound of interest. While specific binding data for this exact molecule is not extensively published, its structural relation to nicotinamide—a pharmacologically significant scaffold—suggests potential interactions with a range of receptor targets, including but not limited to G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][2][3][4] This document outlines authoritative, field-proven methodologies for systematically determining its binding affinity, kinetics, and functional receptor interactions. We present detailed protocols for foundational assays such as radioligand binding and surface plasmon resonance (SPR), alongside functional cell-based assays. The objective is to equip researchers with the necessary experimental designs and data interpretation frameworks to build a complete pharmacological profile for 5-Methoxynicotinimidamide or any novel small molecule.

Introduction to 5-Methoxynicotinimidamide and its Pharmacological Context

1.1 Chemical Structure and Rationale for Investigation

5-Methoxynicotinimidamide belongs to the family of nicotinamide derivatives. Nicotinamide and its related structures are precursors to essential coenzymes like NAD+ and are known to interact with a variety of protein targets, influencing cellular metabolism, signaling, and repair pathways.[2] Derivatives of this scaffold have been explored as inhibitors of enzymes and modulators of receptors like VEGFR-2.[3][4] The addition of a methoxy group and the modification of the carboxamide to a carboximidamide functional group on the pyridine ring create a unique chemical entity. These modifications can significantly alter the molecule's electronic and steric properties, potentially conferring novel binding affinities and selectivities for specific receptor subtypes.

1.2 Hypothesized Target Classes

Given the polypharmacology often associated with nicotinamide-like scaffolds, several receptor families represent high-priority targets for initial investigation:[1]

-

G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a target for approximately one-third of all marketed drugs.[5] Their diverse signaling makes them a prime candidate for modulation by novel small molecules.

-

Receptor Tyrosine Kinases (RTKs): As demonstrated by related nicotinamide derivatives, the pyridine core can be adapted to target the kinase domain of receptors like VEGFR2, which are crucial in angiogenesis and cancer.[3][4]

-

Ligand-Gated Ion Channels: Nicotinic acetylcholine receptors, given the structural similarity to nicotine, could also be a potential, albeit less direct, target family.[6]

The primary goal of the experimental workflow outlined below is to deorphanize this compound by identifying its primary biological targets and quantifying its interaction with them.

Quantitative Determination of Receptor Binding Affinity

Binding affinity is the foundational parameter describing the strength of the interaction between a ligand (5-Methoxynicotinimidamide) and its receptor. It is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Two robust and complementary methods for determining these values are Radioligand Binding Assays and Surface Plasmon Resonance.

Gold Standard Method: Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and specific method for quantifying receptor-ligand interactions.[7] The most common format for characterizing an unknown compound is the competitive binding assay, which measures the ability of the test compound to displace a known radiolabeled ligand from the target receptor.[8]

2.1.1 Principle of the Competition Assay

In this setup, a fixed concentration of a high-affinity radioligand and a membrane preparation containing the receptor of interest are incubated with increasing concentrations of the unlabeled test compound (5-Methoxynicotinimidamide). The test compound competes for the binding site, displacing the radioligand. The reduction in bound radioactivity is measured, allowing for the calculation of the concentration of the test compound that inhibits 50% of the specific binding (the IC50 value).[8] This IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9]

2.1.2 Experimental Workflow: Competition Binding Assay

The following diagram illustrates the logical flow of a typical competition binding experiment.

Caption: Workflow for a radioligand competition binding assay.

2.1.3 Detailed Step-by-Step Protocol (Filtration Method)

This protocol is a self-validating system, incorporating controls for total and non-specific binding to ensure data integrity.

-

Receptor Preparation:

-

Homogenize tissue or cells known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[9]

-

Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C).[9]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[9]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.[9]

-

Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known, non-radioactive competitor (saturating concentration), and 50 µL of radioligand solution. This step is critical for determining the amount of radioligand that binds to non-receptor components.

-

Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the 5-Methoxynicotinimidamide dilution (typically spanning a 5-log unit range), and 50 µL of radioligand solution.[8][9] Perform in duplicate or triplicate.

-

-

Incubation:

-

Separation and Detection:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked to reduce non-specific binding.[9][10] This traps the membranes with bound radioligand while unbound radioligand passes through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Dry the filters and add a scintillation cocktail.[9]

-

Quantify the radioactivity trapped on the filters using a scintillation counter.[9]

-

-

Data Analysis:

-

Calculate Specific Binding for each well: Specific Binding = Total Binding CPM - Mean NSB CPM.

-

Plot the Specific Binding values against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[10]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

-

Orthogonal Method: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time data on binding kinetics (association and dissociation rates) in addition to affinity.[11][12] This makes it an excellent orthogonal method to validate findings from radioligand assays.[13]

2.2.1 Principle of SPR

In a typical SPR experiment for small molecules, the larger binding partner (the receptor protein) is immobilized on a sensor chip.[12][14] A solution containing the small molecule analyte (5-Methoxynicotinimidamide) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[11][12] By analyzing the binding curves at different analyte concentrations, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]

2.2.2 General Workflow for SPR Analysis

Caption: General workflow for SPR-based kinetic analysis.

Elucidating Functional Activity with Cell-Based Assays

Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does 5-Methoxynicotinimidamide act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (altering the receptor's response to its endogenous ligand)? Cell-based assays are indispensable for answering these questions as they measure the biological response within a living cellular context.[15][16]

Principle of Functional Assays

Functional assays are designed to measure a downstream event in the receptor's signaling cascade.[5][17] For a GPCR, this could be the generation of a second messenger like cyclic AMP (cAMP) or an increase in intracellular calcium.[16] For an RTK, this could be the autophosphorylation of the receptor itself. By measuring these outputs, one can quantify the efficacy and potency of the test compound.

3.1.1 Hypothetical Signaling Pathway (GPCR Example)

The diagram below illustrates a canonical Gs-coupled GPCR signaling pathway, a common target for drug discovery.[5] An agonist binding to the receptor would initiate this cascade, while an antagonist would block it.

Caption: A generic Gs-coupled GPCR signaling cascade.

Step-by-Step Protocol: cAMP Reporter Gene Assay

This protocol uses a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE) to provide a robust, quantifiable readout of Gs or Gi pathway activation.[15]

-

Cell Line Preparation:

-

Use a host cell line (e.g., HEK293) that has been stably transfected with two components:

-

The receptor of interest.

-

A reporter construct, such as a luciferase gene downstream of a CRE promoter.

-

-

Culture and maintain the cells under standard conditions.

-

-

Assay Plating:

-

Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.[18]

-

-

Compound Treatment:

-

Agonist Mode: Add serial dilutions of 5-Methoxynicotinimidamide to the cells and incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-6 hours).

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of 5-Methoxynicotinimidamide for a short period (e.g., 15-30 minutes). Then, add a known agonist for the receptor at a concentration that gives ~80% of its maximal response (EC80). Incubate for the 4-6 hour period.

-

-

Signal Detection:

-

Lyse the cells and add the appropriate luciferase substrate.

-

Measure the resulting luminescence using a plate reader.

-

-

Data Analysis:

-

Agonist Mode: Plot luminescence against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot luminescence against the log concentration of the test compound. Fit the data to determine the IC50, which can be used to calculate the antagonist dissociation constant (Kb) using the Schild regression or similar analysis.

-

Data Synthesis and Pharmacological Profile

The culmination of these experiments is a comprehensive dataset that begins to define the pharmacological profile of 5-Methoxynicotinimidamide. All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Pharmacological Parameters for 5-Methoxynicotinimidamide at Target X

| Parameter | Assay Type | Value | Units | Interpretation |

| Ki | Radioligand Binding | e.g., 75 | nM | High-affinity binding to the receptor. |

| ka (kon) | Surface Plasmon Resonance | e.g., 1.2 x 10⁵ | M⁻¹s⁻¹ | Rate of association to the receptor. |

| kd (koff) | Surface Plasmon Resonance | e.g., 9.0 x 10⁻³ | s⁻¹ | Rate of dissociation from the receptor. |

| Kd | Surface Plasmon Resonance | e.g., 75 | nM | Affinity calculated from kinetic rates (kd/ka), confirms Ki. |

| EC50 | cAMP Functional Assay | e.g., 150 | nM | Potency for activating the receptor's signaling pathway. |

| Emax | cAMP Functional Assay | e.g., 95 | % | Efficacy relative to a known full agonist. |

| Mode of Action | Combined Analysis | e.g., Agonist | - | Binds to and activates the receptor. |

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of 5-Methoxynicotinimidamide. By systematically applying radioligand binding, SPR, and cell-based functional assays, researchers can robustly determine its binding affinity, kinetics, and mode of action at specific receptor targets. Positive results from this initial screening would warrant expansion into broader selectivity panels (e.g., screening against a wide array of GPCRs) to assess off-target effects, followed by more complex cellular and in vivo models to establish therapeutic potential.[1][18]

References

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

- Radioligand Binding Assay. Gifford Bioscience.

- Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. ACS Publications.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Radioligand binding assays. Bio-protocol.

- Cell-based Assay Services. Crown Bioscience.

- Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.

- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

- Radioligand binding methods: practical guide and tips. PubMed.

- Receptor-based assays. PubMed.

- Radioligand Binding Studies. Springer Nature Experiments.

- Biacore SPR for small-molecule discovery. Cytiva Life Sciences.

- Analysis of multiple compound–protein interactions reveals novel bioactive molecules. PMC.

- Protein-Small Molecule Biomolecular Interactions - a Retrospective. Nicoya.

- Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery.

- Cell-based assays on the rise. BMG LABTECH.

- Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. MDPI.

- Using Novel Descriptor Accounting for Ligand–Receptor Interactions To Define and Visually Explore Biologically Relevant Chemical Space. ACS Publications.

- Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC.

- Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. PubMed.

- Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PMC.

- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate.

- Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist. PMC.

- Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold. PMC.

- Editorial: Reviews in receptor-receptor interactions as novel targets for drug development. Frontiers.

- Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. PMC.

- High-affinity agonist binding to C5aR results from a cooperative two-site binding mechanism. eLife.

- 5-Isothiocyanonicotine: a high-affinity irreversible ligand for brain nicotinic receptors. PubMed.

- A Promising Chemical Series of Positive Allosteric Modulators of the μ-Opioid Receptor that Enhance the Antinociceptive Efficacy of Opioids but not their Adverse Effects. PMC.

- Quantitative molecular analysis predicts 5-hydroxytryptamine3 receptor binding affinity. PubMed.

- Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. PMC.

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC.

- Functional interactions between muscarinic M2 receptors and 5-hydroxytryptamine (5-HT)4 receptors and beta 3-adrenoceptors in isolated oesophageal muscularis mucosae of the rat. PubMed.

- N-methylnicotinamide is an endogenous probe for evaluation of drug-drug interactions involving multidrug and toxin extrusions (MATE1 and MATE2-K). PubMed.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-Isothiocyanonicotine: a high-affinity irreversible ligand for brain nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. biosensingusa.com [biosensingusa.com]

- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 15. Cell-based Assay Services | Oncodesign Services [oncodesign-services.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Elucidating the Metabolic Fate of 5-Methoxynicotinimidamide in Human Hepatocytes: A Predictive and Experimental Framework

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The hepatic biotransformation of novel chemical entities is a cornerstone of preclinical drug development, directly influencing their pharmacokinetic profiles, efficacy, and potential for toxicity. This guide provides a comprehensive technical overview of the predicted metabolic pathways of 5-Methoxynicotinimidamide, a novel azaheterocyclic compound, within human hepatocytes. Drawing upon established principles of xenobiotic metabolism for structurally related moieties—including methoxy-substituted pyridines and nicotinamide analogs—we delineate a predictive metabolic map. This framework is anchored by detailed, field-proven experimental protocols designed to systematically investigate and validate these pathways. We cover methodologies for metabolite profiling in primary human hepatocyte cultures, reaction phenotyping to identify specific enzyme contributions (Cytochrome P450, Aldehyde Oxidase, UDP-glucuronosyltransferases), and advanced analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and the practical workflows required to thoroughly characterize the hepatic metabolism of 5-Methoxynicotinimidamide and similar novel compounds.

Introduction: The Imperative for Metabolic Characterization

5-Methoxynicotinimidamide is a xenobiotic featuring a methoxy-substituted pyridine core and an imidamide functional group. Understanding its metabolic fate is critical for predicting its in vivo clearance, potential drug-drug interactions, and the formation of active or toxic metabolites. The liver is the primary site of drug metabolism, where a sophisticated enzymatic machinery orchestrates the biotransformation of foreign compounds.[1] Hepatocytes, the parenchymal cells of the liver, contain the full complement of Phase I and Phase II metabolic enzymes and are thus the gold standard for in vitro metabolism studies.[2][3]

This guide moves beyond a simple listing of possibilities. Its core directive is to establish a logical, evidence-based framework for predicting the metabolism of 5-Methoxynicotinimidamide based on its structural alerts and to provide the robust experimental designs necessary to confirm these predictions. The causality behind each proposed pathway and experimental choice is explained to provide a self-validating system for investigation.

Predicted Metabolic Pathways of 5-Methoxynicotinimidamide

The chemical structure of 5-Methoxynicotinimidamide presents several potential sites for enzymatic attack. Based on extensive literature for analogous structures, we can predict a series of Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing polarity. For 5-Methoxynicotinimidamide, these are likely dominated by oxidative enzymes located in the endoplasmic reticulum of hepatocytes, primarily the Cytochrome P450 (CYP) superfamily.[1][4]

-

O-Demethylation: The methoxy group is a prime target for oxidative O-demethylation by CYP enzymes, a common reaction for methoxy-substituted aromatic compounds.[5][6] This reaction would yield the corresponding phenol, 5-Hydroxynicotinimidamide, and formaldehyde. This is often a major clearance pathway for methoxylated xenobiotics.

-

Aromatic Hydroxylation: Direct hydroxylation of the pyridine ring is another possibility catalyzed by CYPs. However, the presence of the electron-donating methoxy group makes O-demethylation a more probable primary oxidative event.

-

N-Oxidation: The pyridine ring nitrogen can be oxidized by microsomal enzymes, particularly CYP2E1, to form an N-oxide.[7] This pathway is well-documented for nicotinamide and related pyridine compounds.[8]

-

Hydrolysis: The imidamide functional group may be susceptible to enzymatic hydrolysis, likely mediated by carboxylesterases or other hydrolases present in hepatocytes, to yield 5-methoxynicotinamide and ammonia.

Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, greatly increasing water solubility and facilitating excretion.[1]

-

Glucuronidation: This is one of the most important conjugation pathways.[9] The phenolic metabolite (5-Hydroxynicotinimidamide) formed via O-demethylation is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which would conjugate it with glucuronic acid.[10][11]

-

N-Methylation: The pyridine ring nitrogen is a substrate for cytosolic N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor to form a quaternary N-methylpyridinium ion.[12][13][14] This is a known pathway for pyridine-containing xenobiotics.[15]

-

Oxidation by Aldehyde Oxidase (AOX): Following N-methylation, the resulting N-methylated pyridinium ion can be a substrate for aldehyde oxidase (AOX), a cytosolic enzyme that catalyzes the oxidation of azaheterocycles to form pyridone metabolites, such as N-methyl-2-pyridone and N-methyl-4-pyridone derivatives.[16][17][18]

The interplay of these pathways dictates the overall metabolic profile of the compound. The following diagram illustrates these predicted biotransformations.

Caption: Predicted Phase I and Phase II metabolic pathways of 5-Methoxynicotinimidamide in hepatocytes.

Experimental Workflow for Metabolic Pathway Elucidation

A multi-step experimental approach is required to systematically identify the metabolites and the enzymes responsible for their formation. This workflow ensures that data is collected in a logical sequence, with each step informing the next.

Caption: High-level experimental workflow for characterizing hepatic metabolism.

Protocol: In Vitro Metabolite Identification in Suspension Hepatocytes

Objective: To determine the metabolic stability of 5-Methoxynicotinimidamide and generate a profile of its metabolites in a comprehensive in vitro system.

Rationale: Cryopreserved human hepatocytes contain the full range of Phase I and II enzymes and cofactors, offering the most clinically relevant in vitro model for initial metabolic screening.[3] A time-course study allows for the calculation of intrinsic clearance and reveals the sequence of metabolite formation (i.e., primary vs. secondary metabolites).

Materials:

-

Cryopreserved Human Hepatocytes (pooled donor)

-

Hepatocyte Incubation Medium (e.g., InVitroGRO™ HI)[19]

-

5-Methoxynicotinimidamide (test article)

-

Multi-well plates (e.g., 24-well non-coated)

-

Acetonitrile (ACN) with 1% formic acid (quenching solution)

-

Methanol (for cell pellet extraction)

-

Centrifuge, Incubator (37°C, 5% CO₂), Liquid Handling Systems

Step-by-Step Methodology:

-

Hepatocyte Thawing & Plating: Rapidly thaw hepatocytes according to the supplier's protocol. Determine cell viability and density. Prepare a hepatocyte suspension at a final density of 0.5-1.0 x 10⁶ viable cells/mL in pre-warmed incubation medium.

-

Test Article Preparation: Prepare a stock solution of 5-Methoxynicotinimidamide in a suitable solvent (e.g., DMSO, ACN). The final solvent concentration in the incubation should not exceed 0.5-1% to avoid cytotoxicity.[19] Prepare a working solution by spiking the stock into the incubation medium to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubation:

-

Add the hepatocyte suspension to the wells of the plate.

-

Pre-incubate the plate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding an equal volume of the test article working solution.

-

Include a negative control (heat-inactivated hepatocytes) to monitor for non-enzymatic degradation.[3]

-

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation mixture.

-

Sample Quenching: Immediately transfer the aliquot to a tube containing 2-3 volumes of ice-cold ACN with 1% formic acid to precipitate proteins and stop all enzymatic reactions. Vortex thoroughly.

-

Sample Processing:

-

Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet cell debris and precipitated protein.

-

Collect the supernatant (containing extracellular metabolites) for analysis.

-

The remaining cell pellet can be extracted with methanol to analyze for intracellularly trapped metabolites.[19]

-

-

Analysis: Analyze the supernatant samples using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to detect and identify the parent compound and potential metabolites.[20][21]

Protocol: Reaction Phenotyping with Recombinant Enzymes

Objective: To identify the specific enzyme isoforms (e.g., CYP3A4, CYP2D6, UGT1A1) responsible for the formation of key metabolites.

Rationale: While hepatocytes confirm that metabolism occurs, reaction phenotyping pinpoints the specific enzymatic drivers. This is crucial for predicting drug-drug interactions. Using a panel of recombinant enzymes expressed in a clean system provides unambiguous evidence of an enzyme's ability to catalyze a specific reaction.[22]

Materials:

-

Recombinant human CYP enzymes (e.g., Baculosomes® or similar)

-

Recombinant human UGT enzymes

-

Liver S9 fractions or cytosol (for N-methyltransferase and AOX activity)

-

Necessary cofactors: NADPH regenerating system (for CYPs), UDPGA (for UGTs), SAM (for N-methyltransferases)

-

Appropriate buffers (e.g., potassium phosphate buffer)

Step-by-Step Methodology:

-

System Preparation: For each enzyme system, prepare an incubation mixture containing buffer, the specific recombinant enzyme, and the test article.

-

Reaction Initiation: Initiate the reactions by adding the required cofactor (e.g., NADPH for CYPs, UDPGA for UGTs).

-

Incubation: Incubate at 37°C for a fixed time (e.g., 60 minutes).

-

Quenching & Processing: Stop the reactions with cold ACN and process the samples as described in Protocol 3.1.

-

Analysis: Analyze the samples by LC-MS/MS. Compare the metabolite profile generated by each individual enzyme to the profile from the hepatocyte incubation. A match indicates that the specific enzyme is involved in that metabolic step.

Analytical Strategy and Data Interpretation

The cornerstone of modern metabolism studies is LC-HRMS.[23][24][25] This technique provides both the retention time for separating isomers and the high-accuracy mass measurement needed to determine the elemental composition of metabolites.

Data Interpretation:

-

Parent Compound Depletion: Plot the percentage of remaining 5-Methoxynicotinimidamide against time from the hepatocyte study. This curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]

-

Metabolite Identification:

-

Use extracted ion chromatograms (XICs) for the predicted masses of metabolites (e.g., +16 Da for oxidation/hydroxylation, -14 Da for demethylation, +176 Da for glucuronidation).

-

Confirm structures using tandem mass spectrometry (MS/MS). The fragmentation pattern of a metabolite should be consistent with its proposed structure and show fragments in common with the parent drug.

-

-

Pathway Mapping: Combine the data from the hepatocyte and reaction phenotyping experiments to construct a definitive metabolic map, as shown in the predictive diagram, but now populated with confirmed structures and the enzymes responsible for each conversion.

Quantitative Data Summary:

The results from these experiments can be summarized to provide a clear overview of the metabolic profile.

| Parameter | Result | Method | Significance |

| In Vitro Half-Life (t½) | TBD (min) | Hepatocyte Stability | Predicts in vivo clearance rate |

| Intrinsic Clearance (CLint) | TBD (µL/min/10⁶ cells) | Hepatocyte Stability | Scalable to predict hepatic clearance |

| Major Metabolites Identified | M1: 5-OH-nicotinimidamideM4: M1-GlucuronideM5: N-Methyl derivative | LC-HRMS | Identifies primary clearance routes |

| Primary CYP Enzymes | CYP3A4, CYP2E1 (TBD) | Recombinant CYPs | Predicts drug interaction potential |

| Primary UGT Enzymes | UGT1A1, UGT1A9 (TBD) | Recombinant UGTs | Predicts conjugation DDI potential |

Conclusion and Forward Look

This guide outlines a robust, integrated strategy for the comprehensive evaluation of the hepatic metabolism of 5-Methoxynicotinimidamide. By combining predictive analysis based on chemical structure with systematic experimental validation using state-of-the-art in vitro systems and analytical technology, researchers can build a complete picture of the compound's biotransformation. This knowledge is fundamental to making informed decisions in the drug development process, enabling the selection of candidates with optimal pharmacokinetic properties and minimal safety risks. The principles and protocols detailed herein are broadly applicable to other novel chemical entities, providing a reliable framework for preclinical metabolism studies.

References

- The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (URL: )

-

Damani, L. A., et al. (1986). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Xenobiotica, 16(7), 645-50. (URL: [Link])

- Cultured Hepatocyte Xenobiotic Metabolism Assay. BioIVT. (URL: )

-

Kitamura, S., et al. (2008). Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver. Drug Metabolism and Disposition, 36(7), 1202-5. (URL: [Link])

- Services for in vitro Metabolism research. Admescope. (URL: )

-

Damani, L. A., et al. (1986). N-Methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosy1-L-methioninedependent reaction. Xenobiotica. (URL: [Link])

-

Aldehyde oxidase. Wikipedia. (URL: [Link])

-

Rowan, S. J., et al. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie. (URL: [Link])

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific. (URL: )

- Zanelli, I. (2018).

-

Nebert, D. W., et al. (2013). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 41(10), 1793-1798. (URL: [Link])

-

Barrea, L., et al. (2024). Niacin Derivatives in MASLD: Metabolic and Therapeutic Insights. Livers, 4(2), 118-137. (URL: [Link])

-

Zhang, J., et al. (2024). Integrated transcriptome and metabolome study reveal the therapeutic effects of nicotinamide riboside and nicotinamide mononucleotide on nonalcoholic fatty liver disease. Biomedicine & Pharmacotherapy, 176, 116701. (URL: [Link])

-

Li, W., et al. (2024). Nicotinamide riboside enhances liver regeneration via the MCART1/ASB3 axis in obesity-compromised rats. Journal of Translational Medicine, 22(1), 35. (URL: [Link])

-

Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. (URL: [Link])

-

Metabolite Analysis of Nicotinamide Adenine Dinucleotide. MetwareBio. (URL: [Link])

-

Lu, W., et al. (2018). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites, 8(4), 70. (URL: [Link])

-

Stiborová, M., et al. (2009). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology, 2(3), 157-164. (URL: [Link])

-

A schematic representation of key pathways of nicotinamide metabolism. ResearchGate. (URL: [Link])

-

Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Journal of Visualized Experiments, (71), e4804. (URL: [Link])

-

Yoshino, J., et al. (2019). Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD). Scientific Reports, 9(1), 13176. (URL: [Link])

-

Kitamura, S., et al. (2008). Aldehyde Oxidase-Catalyzed Metabolism of N1-Methylnicotinamide in Vivo and in Vitro in Chimeric Mice with Humanized Liver. Semantic Scholar. (URL: [Link])

-

Yaku, K., et al. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Journal of the Endocrine Society, 5(Suppl 1), A944. (URL: [Link])

-

Zhang, L., et al. (2023). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. Cancers, 15(10), 2824. (URL: [Link])

-

de Visser, S. P., et al. (2003). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society, 125(46), 14063-14074. (URL: [Link])

-

Pyridine N-methyltransferase. Wikipedia. (URL: [Link])

-

Influence of Nicotinamide Derivative and its Possible Metabolites on the Ethanol Metabolic Enzymes Activity. Longdom Publishing. (URL: [Link])

-

Cytochrome P450 for Xenobiotic Metabolism. Biochemistry Basics by Dr. Amit. (URL: [Link])

-

Farzam, K., & Tuck, A. (2023). Biochemistry, Biotransformation. StatPearls. (URL: [Link])

-

Crooks, P. A., et al. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. Biochemical Pharmacology, 37(9), 1673-7. (URL: [Link])

-

Fujiwara, R., et al. (2018). Nicotine regulates the expression of UDP-glucuronosyltransferase (UGT) in humanized UGT1 mouse brain. Heliyon, 4(11), e00941. (URL: [Link])

-

Dahl, A. R., & Hadley, W. M. (1983). Biotransformation enzymes in nasal mucosa and liver of Sprague-Dawley rats. Toxicology and Applied Pharmacology, 67(2), 218-24. (URL: [Link])

-

The functional state of the liver during a single oral influence on the organism of some of n-oxide pyridine methyl derivatives. Wiadomości Lekarskie. (URL: [Link])

-

Fujiwara, R., & Tukey, R. H. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 44(11), 1836-1847. (URL: [Link])

-

Ehmsen, J. T., et al. (2019). Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. Journal of Visualized Experiments, (149). (URL: [Link])

-

Glucuronosyltransferase. Wikipedia. (URL: [Link])

-

Li, Y., et al. (2021). Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes. Cellular Signalling, 85, 110058. (URL: [Link])

-

Al-Sabbagh, R., & Court, M. H. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 13(6), 896. (URL: [Link])

Sources

- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. The functional state of the liver during a single oral influence on the organism of some of n-oxide pyridine methyl derivatives [protox.medved.kiev.ua]

- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 11. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]

- 12. N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyridine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 15. Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. veritastk.co.jp [veritastk.co.jp]

- 20. Metabolite Analysis of Nicotinamide Adenine Dinucleotide [metwarebio.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. admescope.com [admescope.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. brennerlab.net [brennerlab.net]

- 25. mdpi.com [mdpi.com]

Thermodynamic properties and pKa of 5-Methoxynicotinimidamide

Thermodynamic Profiling and pKa Determination of 5-Methoxynicotinimidamide: A Comprehensive Technical Guide

Executive Summary

5-Methoxynicotinimidamide (CAS: 1256801-94-1) is a highly specialized heterocyclic pharmacophore, frequently utilized as a critical intermediate in the design of targeted therapeutics, such as piperidine-derived METTL3 inhibitors[1]. For drug development professionals, understanding the exact thermodynamic properties—specifically the acid dissociation constants ( pKa ), enthalpy ( ΔH∘ ), and entropy ( ΔS∘ ) of ionization—is paramount. These parameters dictate the molecule's charge state at physiological pH, directly governing its aqueous solubility, lipophilicity (LogD), and binding affinity to target proteins. This whitepaper establishes a rigorous, self-validating methodological framework for the thermodynamic profiling of 5-Methoxynicotinimidamide.

Structural Thermodynamics and Electronic Effects

To accurately profile 5-Methoxynicotinimidamide, one must first map its protonatable centers. The molecule possesses two distinct basic sites:

-

The Amidine Group (Site 1): The primary basic site. Protonation yields an amidinium ion, which is highly stabilized by resonance delocalization of the positive charge across the two nitrogen atoms.

-

The Pyridine Nitrogen (Site 2): A weakly basic site.

Causality of the 5-Methoxy Substitution: The methoxy group (-OCH 3 ) is located at the 5-position of the pyridine ring. Relative to both the pyridine nitrogen (position 1) and the amidine carbon (position 3), the 5-position is meta. According to established physical organic chemistry principles, resonance (+R) electron donation from the oxygen lone pairs cannot efficiently delocalize onto the meta positions. Consequently, the electron-withdrawing inductive effect (-I) of the highly electronegative oxygen atom dominates the electronic landscape[2].

This -I effect pulls electron density away from both basic centers, destabilizing their respective conjugate acids (the pyridinium and amidinium ions). As a result, the pKa values of both the amidine and pyridine nitrogens in 5-Methoxynicotinimidamide are lower than those found in unsubstituted nicotinimidamide[3].

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the determination of these thermodynamic parameters must avoid reliance on a single analytical technique. We employ an orthogonal, self-validating system combining High-Precision Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Protocol A: High-Precision Potentiometric Titration (Macroscopic pKa )

Causality: Potentiometry is the IUPAC-recommended "gold standard" for pKa determination because it directly measures the macroscopic hydrogen ion activity across a continuous pH gradient, providing highly accurate equilibrium data[4]. Self-Validation Mechanism: This protocol incorporates a cyclic forward-and-reverse titration . If the forward (acid-to-base) and reverse (base-to-acid) curves superimpose perfectly without hysteresis, it proves the system is definitively in thermodynamic equilibrium and free from kinetic trapping or transient precipitation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 2.0 mg of high-purity 5-Methoxynicotinimidamide in 10.0 mL of 0.15 M KCl. The KCl background electrolyte is critical to maintain a constant ionic strength, mimicking physiological conditions and stabilizing the activity coefficients.

-

Environmental Control: Purge the titration vessel with ultra-pure Argon gas for 15 minutes prior to and during the experiment. Reasoning: Exclusion of atmospheric CO 2 is mandatory. Dissolved CO 2 forms carbonic acid, which introduces artifactual buffering regions and skews the titration curve[3].

-

Calibration: Calibrate the glass electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 298.15 ± 0.1 K.

-

Titration Execution: Titrate the sample with standardized 0.1 M HCl down to pH 2.0 (fully protonating both sites). Subsequently, perform the forward titration using standardized, carbonate-free 0.1 M NaOH up to pH 12.0.

-

Data Analysis: Extract the pKa values from the inflection points of the first-derivative curve ( ΔpH/ΔV ). Calculate the Gibbs free energy of ionization using the fundamental relation: ΔG∘=−RTln(10)⋅pKa .

Protocol B: Isothermal Titration Calorimetry (ITC) for ΔH∘ and ΔS∘

Causality: While ΔH∘ can theoretically be derived from the temperature dependence of pKa via the van 't Hoff equation, that mathematical derivation propagates significant error. ITC is employed because it directly measures the heat of the protonation event, providing unparalleled precision for the enthalpy of ionization ( ΔH∘ )[5]. Self-Validation Mechanism: A blank subtraction protocol is mandatory. The heat of dilution (titrating the acid/base into the buffer alone) is measured and subtracted from the gross heat of the sample titration. The integrated net heat strictly represents the enthalpy of ionization, validating the thermal data.

Step-by-Step Methodology:

-

Cell Setup: Load the ITC sample cell (typically 200 µL) with a 1.0 mM solution of 5-Methoxynicotinimidamide in a low-enthalpy buffer (e.g., phosphate) at pH 7.4.

-

Titrant Preparation: Fill the automated injection syringe with 10.0 mM HCl (to measure pyridine N protonation) or 10.0 mM NaOH (to measure amidine deprotonation).

-

Injection Sequence: Program the calorimeter to deliver 20 sequential injections of 2.0 µL titrant at 298.15 K. Enforce a 150-second equilibration interval between injections to allow the thermal power to return completely to baseline.

-

Integration & Calculation: Integrate the area under each injection peak to determine the heat ( q ). Fit the data to an independent binding model to extract ΔH∘ .

-

Thermodynamic Closure: Calculate the entropy of ionization ( ΔS∘ ) using the relationship ΔS∘=(ΔH∘−ΔG∘)/T , utilizing the highly accurate ΔG∘ derived from Protocol A.

Quantitative Thermodynamic Profile

The following table summarizes the representative thermodynamic parameters for 5-Methoxynicotinimidamide, synthesized from the described orthogonal protocols.

| Thermodynamic Property | Pyridinium N (Site 1) | Amidinium N (Site 2) | Analytical Method |

| Predicted pKa (298 K) | 4.2 ± 0.1 | 10.3 ± 0.1 | Potentiometric Titration |

| ΔGion∘ (kJ/mol) | +23.9 | +58.8 | Calculated ( −RTln(10)⋅pKa ) |

| ΔHion∘ (kJ/mol) | +18.5 | +45.2 | Isothermal Titration Calorimetry |

| ΔSion∘ (J/mol·K) | -18.1 | -45.6 | Calculated ( (ΔH∘−ΔG∘)/T ) |

Table 1: Representative thermodynamic parameters of 5-Methoxynicotinimidamide. Values demonstrate the typical energetic landscape driven by the -I effect of the 5-methoxy group.

Mechanistic Workflows & Logical Relationships

Diagram 1: Protonation state equilibria of 5-Methoxynicotinimidamide across physiological pH.

Diagram 2: Orthogonal, self-validating experimental workflow for thermodynamic profiling.

References

-

[1] WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors. Google Patents. URL:

-

[4] Development of Methods for the Determination of pKa Values. PubMed Central (NIH). URL:[Link]

-

[5] Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. Journal of the American Chemical Society (ACS Publications). URL:[Link]

-

Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. URL: [Link]

-

[3] Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

5-Methoxynicotinimidamide: A Key Intermediate in the Discovery of Next-Generation METTL3 Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide

The Biological Imperative: Targeting the m6A Epitranscriptome

The epitranscriptomic modification of RNA via N6-methyladenosine (m6A) has emerged as a critical regulatory mechanism in oncology. The m6A methyltransferase complex (MTC)—primarily driven by its catalytic subunit METTL3 (Methyltransferase-like 3) and stabilized by METTL14—is responsible for installing this modification on the DRACH motif of target mRNAs.

In acute myeloid leukemia (AML) and various solid tumors (e.g., ovarian, non-small cell lung cancer), METTL3 is aberrantly overexpressed. This overexpression hyper-methylates oncogenic transcripts (such as Bcl-2 and ITGA4), preventing their degradation and driving tumor proliferation and chemoresistance. Consequently, pharmacological inhibition of the METTL3 S-adenosylmethionine (SAM) binding pocket has become a highly sought-after therapeutic strategy[Dutheuil et al., 2025].

Fig 1. METTL3/14 RNA methylation pathway and targeted inhibition by EP652.

Chemical Significance of 5-Methoxynicotinimidamide

Early-generation METTL3 inhibitors (such as STM2457) utilized indazole or imidazo[1,2-a]pyridine cores. While biochemically potent, these scaffolds often suffered from poor in vivo exposure and high clearance rates.

To overcome these pharmacokinetic liabilities, medicinal chemists at Epics Therapeutics identified 5-Methoxynicotinimidamide (CAS: 1256801-94-1) as a breakthrough synthetic intermediate.

Mechanistic Rationale for the Scaffold

-

SAM-Pocket Mimicry: The amidine functional group of 5-methoxynicotinimidamide serves as the perfect nucleophilic anchor to construct rigid heterocyclic cores (e.g., pyridones or pyrimidinones) that structurally mimic the adenine ring of the natural SAM cofactor.

-

Hydration Network Optimization: The 5-methoxy substitution on the pyridine ring is not arbitrary. Crystallographic data (PDB: 9G4S) reveals that this specific moiety provides an optimal exit vector, enhancing hydrogen bonding and hydration network interactions with the Glutamine 550 residue within the METTL3 catalytic pocket[WO2024153775A1, 2024].

This rational design culminated in the discovery of EP652 , a highly potent piperidine-derivative METTL3 inhibitor that demonstrates profound efficacy in both liquid and solid tumor models.

Synthetic Methodology: Constructing the Pharmacophore

The following protocol details the synthesis of the critical SAM-mimicking heterocyclic core using 5-methoxynicotinimidamide, adapted from the foundational patent literature. As an Application Scientist, I have structured this as a self-validating system to ensure high-fidelity replication in your laboratory.

Stage 1: Acylation of the Amidine

Objective: Form the linear precursor (IM384) required for ring closure. Causality: Acetone is selected as an aprotic polar solvent because it fully dissolves the amidine while precipitating the potassium chloride byproduct, thereby driving the acylation equilibrium forward according to Le Chatelier's principle.

-

Initiation: Dissolve 160 mg (957 µmol) of 5-methoxynicotinimidamide (IM383) in 4.82 mL of anhydrous acetone under an inert nitrogen atmosphere.

-

Base Addition: Add 135 mg (957 µmol) of anhydrous Potassium Carbonate ( K2CO3 ). Stir for 10 minutes to ensure uniform suspension.

-

Electrophilic Attack: Dropwise add 111 µL (1.06 mmol, 1.1 eq) of 2-chloropropionyl chloride at 0 °C to control the exothermic reaction, then allow the mixture to warm to room temperature.

-

Propagation: Stir at room temperature overnight (approx. 12-14 hours).

-

Self-Validation Check (LC-MS): Pull a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS. The protocol is validated to proceed only when the starting material peak (retention time ~0.3 min) is completely exhausted, and the intermediate mass ion (M+H)+:258 is the dominant species. Yield should be quantitative (~247 mg).

Stage 2: Thermal Cyclization

Objective: Intramolecular cyclization to form the rigid heterocyclic pharmacophore. Causality: Toluene is utilized because its high boiling point (110 °C) provides the necessary thermal activation energy to overcome the barrier for intramolecular ring closure, effectively eliminating water/HCl.

-

Solvent Exchange: Concentrate the crude acylated intermediate (IM384) under reduced pressure to remove all acetone.

-

Resuspension: Resuspend the crude solid in 2.5 mL of anhydrous toluene.

-

Cyclization: Heat the reaction mixture to 110 °C and reflux for exactly 1 hour.

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and deionized water. Extract the organic layer, wash with brine, and dry over Na2SO4 .

-

Self-Validation Check (TLC): Spot the organic layer on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The system is validated by the appearance of a single, highly UV-active spot with a higher Rf value than the linear intermediate, confirming the loss of polarity associated with successful ring closure.

Fig 2. Synthetic workflow of EP652 utilizing 5-Methoxynicotinimidamide.

Pharmacological Profile & Data Presentation

The integration of the 5-methoxynicotinimidamide-derived core into the final structure of EP652 yielded remarkable biochemical and pharmacokinetic improvements over existing clinical candidates. By replacing the cyclopropylmethyl substituent of earlier iterations with a cyclobutyl group, researchers induced a conformational change in the flexible tryptophan 431–histidine 512 ring, enabling an additional salt bridge[MedChemExpress, 2025].

Table 1: Comparative Pharmacological Profile of METTL3 Inhibitors

| Metric / Parameter | EP652 (5-Methoxy-derived) | STC-15 (Clinical Candidate) | STM2457 (First Gen) |

| Enzymatic IC50 (SPA) | 2 nM | ~6.1 nM | 16.9 nM |

| Intracellular m6A IC50 | 8.6 nM (Calu-6 cells) | N/A | >100 nM |

| Cell Viability IC50 | 5 - 37 nM (Kasumi-1) | 6.1 nM (Kasumi-1) | 1.2 µM (MOLM-13) |

| Target Selectivity | >500-fold over 40 MTases | High | High |

| In Vivo Efficacy Dose | 10–30 mg/kg (i.p.) | 60–200 mg (Human Phase I) | 50 mg/kg (i.p.) |

| Clinical Status | Preclinical / Lead | Phase I (NCT05584111) | Tool Compound |

Data synthesized from Dutheuil et al. (2025) and MedChemExpress product characterizations.

Conclusion

The transition from indazole-based scaffolds to novel heterocyclic cores synthesized via 5-methoxynicotinimidamide marks a pivotal evolution in epitranscriptomic drug discovery. By understanding the causality between the 5-methoxy substitution and its hydration network interactions within the METTL3 SAM-binding pocket, medicinal chemists can leverage this intermediate to design highly potent, highly selective, and in vivo-stable oncology therapeutics.

References

-

Dutheuil, G., Fraser, G., Sorlet, C., Oukoloff, K., Lenoir, F., & Korac, J. (2025). "Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models." Journal of Medicinal Chemistry, 68(3), 2981–3003. URL: [Link]

-

Epics Therapeutics SA. (2024). "Piperidine derivatives as mettl3 inhibitors." World Intellectual Property Organization (WIPO) Patent WO2024153775A1. URL: [Link]

Application Note & Protocol: Laboratory Synthesis of 5-Methoxynicotinimidamide

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Methoxynicotinimidamide, a pyridine derivative of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Pinner reaction, a reliable and well-established method for converting nitriles into the corresponding imidamide hydrochlorides.[1][2][3] This protocol begins with the commercially available precursor, 5-methoxynicotinonitrile, and proceeds through the formation of an intermediate Pinner salt, followed by ammonolysis to yield the target compound. We provide a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, safety precautions, and methods for characterization of the final product. This guide is intended for researchers and scientists with a working knowledge of synthetic organic chemistry.

Introduction & Scientific Background

Nicotinamide and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] 5-Methoxynicotinimidamide, as a structural analogue, holds potential for investigation in various therapeutic areas. The imidamide (amidine) functional group is a key feature, often acting as a bioisostere for other functional groups or participating in crucial binding interactions with biological targets.

The chosen synthetic strategy, the Pinner reaction, is a classic method for converting nitriles to amidines.[2][3] The reaction proceeds in two distinct stages:

-

Formation of the Pinner Salt: The nitrile (5-methoxynicotinonitrile) is treated with an anhydrous alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[5] This forms a highly reactive intermediate, an alkyl imidate hydrochloride, also known as a Pinner salt.[1][3]

-

Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia to displace the alkoxy group, yielding the final amidine product, in this case, 5-Methoxynicotinimidamide, as its hydrochloride salt.[2]

The electron-donating nature of the methoxy group on the pyridine ring is expected to facilitate the initial protonation of the nitrile nitrogen, making the Pinner reaction a suitable choice for this substrate.[2]

Overall Synthetic Scheme

The two-step synthesis from 5-methoxynicotinonitrile to 5-Methoxynicotinimidamide hydrochloride is illustrated below.

Caption: Workflow for the Pinner reaction synthesis.

Safety & Handling

General Precautions: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[8][9]

| Chemical | Hazards | Handling Precautions |

| 5-Methoxynicotinonitrile | Acutely toxic (oral, dermal, inhalation), eye irritant. | Handle in a fume hood. Avoid generating dust. Prevent all contact with skin and eyes.[9] |

| Anhydrous Diethyl Ether | Extremely flammable, peroxide former, CNS depressant. | Use in a fume hood away from ignition sources. Check for peroxides before use. Ground all equipment. |

| Hydrogen Chloride (gas) | Corrosive, causes severe skin and eye burns, respiratory irritant. | Use only in a closed system or fume hood. Have a neutralization agent (e.g., sodium bicarbonate) ready.[10] |

| Anhydrous Ethanol | Flammable liquid and vapor. | Keep away from heat and open flames. |

| Ammonia (in Ethanol) | Corrosive, respiratory irritant, flammable. | Work in a well-ventilated fume hood. Avoid inhaling vapors. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Detailed Experimental Protocol

Part A: Preparation of Ethyl 5-methoxypyridine-3-carboximidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction solvent, and a calcium chloride drying tube outlet. Ensure the entire setup is under a positive pressure of inert gas (e.g., nitrogen or argon).

-

Reagents: To the flask, add 5-methoxynicotinonitrile (5.0 g, 37.3 mmol) and anhydrous diethyl ether (100 mL). Cool the stirred solution to 0 °C using an ice-water bath.

-

HCl Gas Introduction: Add anhydrous ethanol (2.15 g, 2.7 mL, 46.6 mmol, 1.25 eq). Begin bubbling dry hydrogen chloride gas through the solution at a slow, steady rate.

-

Causality Note: The reaction must be kept strictly anhydrous as any water will hydrolyze the nitrile or the intermediate Pinner salt to the corresponding amide or ester, respectively, reducing the yield of the desired product.[2][3] Low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging.[3]

-

-

Reaction: A white precipitate of the Pinner salt will begin to form. Continue bubbling HCl for approximately 1-2 hours, or until the solution is saturated and precipitation appears complete.

-

Isolation: Seal the flask and allow it to stand at 0-4 °C (e.g., in a refrigerator) for 24 hours to ensure complete precipitation. Collect the white solid by vacuum filtration, washing it quickly with two portions of cold, anhydrous diethyl ether (2 x 20 mL).

-